molecular formula C15H19N3OS B2824417 1-(Tert-butyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 1795085-30-1

1-(Tert-butyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No. B2824417
CAS RN: 1795085-30-1
M. Wt: 289.4
InChI Key: QLRXRVRTMFQZSG-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential use in cancer treatment. It targets the protein Bruton's tyrosine kinase (BTK), which plays a critical role in the survival and proliferation of cancer cells.

Scientific Research Applications

Molecular Interactions and Complexation

Association and Complex Formation

The study by Ośmiałowski et al. (2013) investigates the association of N-(pyridin-2-yl),N'-substituted ureas, including tert-butyl variants, with substituted 2-amino-1,8-naphthyridines and benzoates. This research emphasizes the critical role of substituent effects and intramolecular hydrogen bonding in urea derivatives for complex formation. The breaking of intramolecular hydrogen bonds in urea derivatives was identified as a crucial step for complex formation, highlighting the importance of electronic repulsions and hydrogen bonding in the structural stability and reactivity of such compounds (Ośmiałowski et al., 2013).

Chemical Synthesis and Reactivity

Lithiation and Substitution Reactions

Smith et al. (2013) described the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related tert-butyl compounds, highlighting the regioselective reactions with various electrophiles. This method showcases the synthetic versatility of pyridine derivatives, allowing for the introduction of substituents in specific positions to achieve desired molecular architectures. The research underscores the utility of such compounds in synthetic chemistry for creating complex molecules with high yields (Smith et al., 2013).

Molecular Devices and Nonlinear Optics

Cyclodextrin Complexation and Molecular Devices

The study by Lock et al. (2004) explores the complexation of stilbene derivatives with cyclodextrins, forming binary complexes that function as molecular devices. This research demonstrates the potential of urea derivatives and their complexes in the design of molecular systems capable of photoisomerization, with implications for the development of advanced materials for nonlinear optical applications (Lock et al., 2004).

properties

IUPAC Name

1-tert-butyl-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-15(2,3)18-14(19)17-8-11-6-13(9-16-7-11)12-4-5-20-10-12/h4-7,9-10H,8H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRXRVRTMFQZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=CC(=CN=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

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